molecular formula C14H12BrN5 B2990847 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380177-37-5

1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole

Cat. No.: B2990847
CAS No.: 2380177-37-5
M. Wt: 330.189
InChI Key: GZCQAOKUNMCXFO-UHFFFAOYSA-N
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Description

1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole, azetidine, and bromopyrimidine

Preparation Methods

The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole undergoes various chemical reactions, including:

Common reagents include bases like sodium hydroxide and solvents such as acetonitrile. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific target molecules .

Properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCQAOKUNMCXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Br)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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